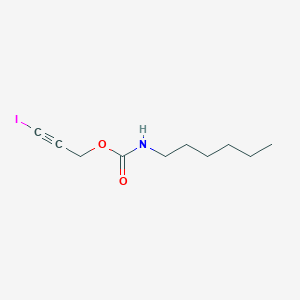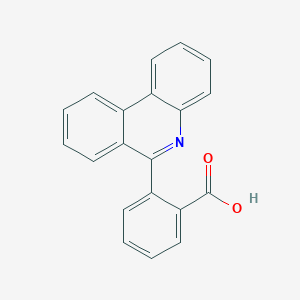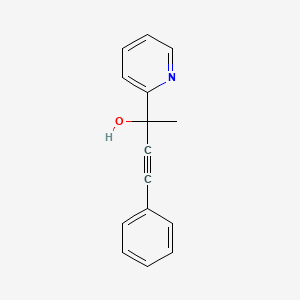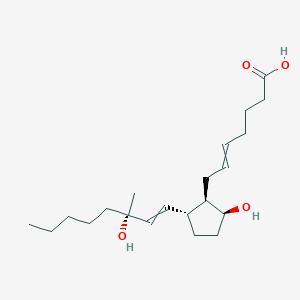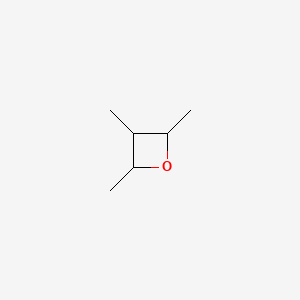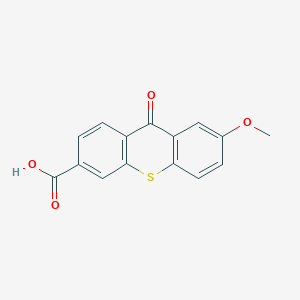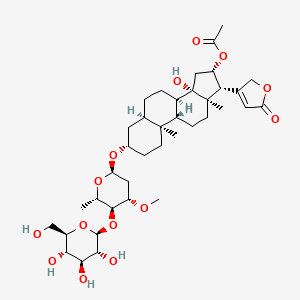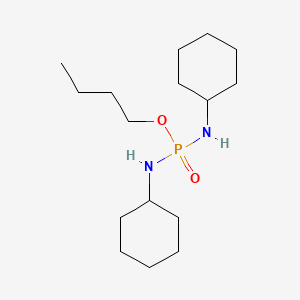
Butyl N,N'-dicyclohexylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N,N’-dicyclohexylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates These compounds are characterized by the presence of a phosphorus atom bonded to nitrogen atoms, which are further bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-dicyclohexylphosphorodiamidate typically involves the reaction of butylamine with N,N’-dicyclohexylphosphorodiamidic chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyl N,N’-dicyclohexylphosphorodiamidate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl N,N’-dicyclohexylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphoramide oxides.
Reduction: Corresponding amines.
Substitution: Substituted phosphoramidates with different organic groups.
Scientific Research Applications
Butyl N,N’-dicyclohexylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butyl N,N’-dicyclohexylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another phosphoramidate compound with different organic groups.
Di-tert-butyl N,N-diethylphosphoramidite: A similar compound with tert-butyl and diethyl groups.
Phthalates: Compounds such as butylbenzyl phthalate and dicyclohexyl phthalate, which have different functional groups but similar structural features.
Uniqueness
Butyl N,N’-dicyclohexylphosphorodiamidate is unique due to its specific combination of butyl and dicyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
53094-70-5 |
|---|---|
Molecular Formula |
C16H33N2O2P |
Molecular Weight |
316.42 g/mol |
IUPAC Name |
N-[butoxy-(cyclohexylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C16H33N2O2P/c1-2-3-14-20-21(19,17-15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H2,17,18,19) |
InChI Key |
IPBWHAQIRRWQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
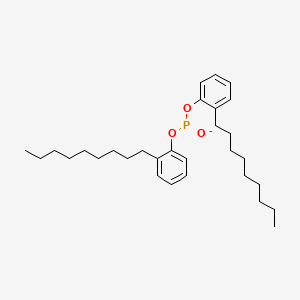
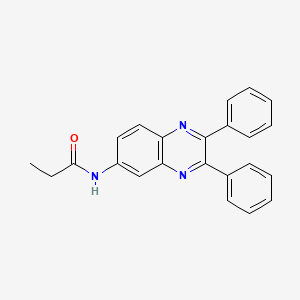
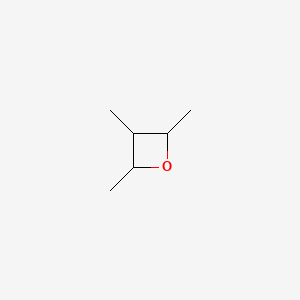

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
